molecular formula C10H11F2N B1407432 4-(3,3-Difluorocyclobutyl)benzenamine CAS No. 1547145-65-2

4-(3,3-Difluorocyclobutyl)benzenamine

Cat. No.: B1407432
CAS No.: 1547145-65-2
M. Wt: 183.2 g/mol
InChI Key: AVNBTLDXIAPXMF-UHFFFAOYSA-N
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Description

4-(3,3-Difluorocyclobutyl)benzenamine is a chemical compound that has garnered significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a difluorocyclobutyl group attached to a benzenamine moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluorocyclobutyl)benzenamine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This intermediate can be prepared through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorocyclobutyl)benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The benzenamine moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzenamine derivatives.

Scientific Research Applications

4-(3,3-Difluorocyclobutyl)benzenamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,3-Difluorocyclobutyl)benzenamine involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,3-Difluorocyclobutyl)benzenamine include:

  • 3,3-Difluorocyclobutanol
  • 3,3-Difluorocyclobutanone
  • Ethyl 3,3-difluorocyclobutanecarboxylate

Uniqueness

What sets this compound apart from these similar compounds is the presence of the benzenamine moiety, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

4-(3,3-difluorocyclobutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-10(12)5-8(6-10)7-1-3-9(13)4-2-7/h1-4,8H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNBTLDXIAPXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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